molecular formula C7H2F4O2 B1586618 2,3,4,6-tetrafluorobenzoic Acid CAS No. 32890-92-9

2,3,4,6-tetrafluorobenzoic Acid

Cat. No.: B1586618
CAS No.: 32890-92-9
M. Wt: 194.08 g/mol
InChI Key: JMVKZWLEXQRABZ-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H2F4O2. It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

For instance, they can form hydrogen bonds with proteins and enzymes, influencing their structure and function

Cellular Effects

It is possible that this compound could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro and in vivo studies are needed to investigate these aspects .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2,3,4,6-Tetrafluorobenzoic Acid in animal models. Future studies should investigate potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3,4,6-tetrafluorobenzoic acid typically involves the fluorination of benzoic acid derivatives. One common method includes the use of 3,4,5,6-tetrachlorophthalic acid anhydride and aniline as raw materials. The process involves several steps, including condensation, fluorination, ring opening, decarboxylation, and hydrolysis . The fluorination and decarboxylation reactions are carried out at lower temperatures due to the presence of benzene rings, which generate a conjugation effect and an induction effect .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of non-protonic polar solvents during the decarboxylation process, allowing the reaction to occur under normal pressure. This method ensures high purity of the final product and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form more complex fluorinated aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions include various fluorinated aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Synthesis

TFBA serves as a crucial building block in the synthesis of fluorinated compounds. Its fluorine substituents enhance the reactivity and selectivity of chemical reactions. For instance:

  • Fluorinated Aromatic Compounds : TFBA is utilized to synthesize more complex fluorinated aromatic compounds that exhibit improved stability and bioactivity.
  • Reagents and Catalysts : It can act as a precursor for developing reagents used in various organic transformations.

Pharmaceutical Development

The pharmaceutical industry extensively uses TFBA due to its ability to modify biological activity and pharmacokinetics of drug candidates. Key applications include:

  • Antibiotics : TFBA is instrumental in synthesizing third-generation fluoroquinolone antibiotics such as levofloxacin and sparfloxacin, which are vital for treating bacterial infections .
  • Drug Design : The compound's unique properties facilitate the design of novel pharmaceuticals with enhanced efficacy and reduced side effects. For example, its incorporation into drug molecules can improve their solubility and bioavailability.

Material Science

In material science, TFBA is employed to develop advanced materials with specific properties:

  • Polymers and Coatings : It is used in creating polymers that require chemical resistance and thermal stability. TFBA-modified materials often exhibit improved mechanical properties and durability.
  • Nanotechnology : The compound plays a role in synthesizing nanoparticles with tailored functionalities for applications in electronics and catalysis.

Bioconjugation Techniques

TFBA is significant in bioconjugation techniques, which are essential for drug delivery systems:

  • Biomolecule Attachment : Its reactive sites allow for the efficient attachment of biomolecules to surfaces or other molecules, enhancing targeted drug delivery .
  • Controlled Release Systems : TFBA-based hydrogels have been developed for controlled release applications, where the release of therapeutic agents can be triggered by external stimuli such as pH or temperature changes .

Analytical Chemistry

In analytical chemistry, TFBA is utilized for detecting and quantifying fluorinated compounds:

  • Environmental Monitoring : It aids researchers in monitoring environmental pollutants by providing a means to analyze fluorinated substances in various matrices.
  • Quality Control : The compound's specificity allows for precise quality control measures in industries that utilize fluorinated compounds.

Data Tables

Application AreaSpecific UsesExamples/Case Studies
Organic SynthesisBuilding blocks for fluorinated compoundsSynthesis of complex fluorinated aromatics
Pharmaceutical DevelopmentAntibiotic synthesisLevofloxacin, sparfloxacin
Material ScienceDevelopment of polymers and coatingsEnhanced mechanical properties
BioconjugationDrug delivery systemsHydrogel-based controlled release systems
Analytical ChemistryDetection of environmental pollutantsQuality control measures

Case Studies

  • Fluoroquinolone Antibiotics Synthesis :
    • A study demonstrated the use of TFBA in synthesizing levofloxacin via a multi-step reaction process that highlighted its role as an essential intermediate .
  • Hydrogel Development :
    • Research on TFBA-based hydrogels showed that these materials could encapsulate drugs like doxorubicin with controlled release capabilities triggered by external stimuli .
  • Nanoparticle Functionalization :
    • TFBA was used to functionalize nanoparticles for enhanced electronic properties, demonstrating its versatility in nanotechnology applications.

Comparison with Similar Compounds

Biological Activity

2,3,4,6-Tetrafluorobenzoic acid (TFBA) is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article delves into the biological activity of TFBA, summarizing key findings from recent studies, including antibacterial effects, mechanisms of action, and potential applications in drug development.

TFBA is characterized by the presence of four fluorine atoms substituted on the benzene ring. This substitution significantly alters the compound's physicochemical properties, enhancing its lipophilicity and stability compared to non-fluorinated analogs. The molecular formula for TFBA is C7H2F4O2C_7H_2F_4O_2 with a molecular weight of approximately 192.07 g/mol.

Antibacterial Activity

Research has indicated that TFBA exhibits notable antibacterial properties against various pathogenic bacteria. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Summary of Antibacterial Studies

Bacteria Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Pseudomonas aeruginosaModerate activity

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like fluorine enhances the antibacterial efficacy of TFBA derivatives. Compounds with chromone and pyrazole structures demonstrated higher antibacterial activity than those with electron-donating groups.

The exact mechanisms by which TFBA exerts its antibacterial effects are still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis and disrupt membrane integrity. Additionally, TFBA has been implicated in modulating cellular signaling pathways related to inflammation and apoptosis.

Key Mechanisms Identified

  • Inhibition of Cell Wall Synthesis : Disruption of peptidoglycan layer formation.
  • Membrane Disruption : Alteration of membrane permeability leading to cell lysis.
  • Modulation of Signaling Pathways : Potential involvement in NF-κB and MAPK pathways affecting inflammatory responses .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, TFBA was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL for S. aureus and E. coli. The study concluded that TFBA could serve as a promising lead compound for developing new antibacterial agents .

Case Study 2: Drug Development Potential

Another investigation explored the potential use of TFBA in formulating novel drug delivery systems. The compound's ability to enhance bioavailability and its favorable pharmacokinetic profile were highlighted as advantageous for therapeutic applications in treating infections resistant to conventional antibiotics .

Properties

IUPAC Name

2,3,4,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVKZWLEXQRABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380208
Record name 2,3,4,6-tetrafluorobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32890-92-9
Record name 2,3,4,6-tetrafluorobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2,3,4,6-Tetrafluorophenyl)methanol (1.50 g, 8.33 mmol), sodium periodate (8.91 g, 41.6 mmol) and ruthenium (III) chloride (345 mg, 1.67 mmol) was added to a mixture of MeCN (20 mL), water (10 mL) and carbon tetrachloride (20 mL). The reaction was stirred at room temperature for 6 hours, then filtered through arbocel (eluting with EtOAc) and the filtrate evaporated in vacuo. The resulting residue was purified by silica gel chromatography eluting with EtOAc to afford the title compound as a colourless oil (1.60 g, 99% yield):
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
8.91 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
345 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To a mixture of MeCN (20 mL), water (10 mL), carbon tetrachloride (20 mL) was added (2,3,4,6-tetrafluorophenyl)methanol (1.50 g, 8.33 mmol), sodium periodate (8.91 g, 41.6 mmol) and finally ruthenium (III) chloride (345 mg, 1.67 mmol). The reaction was stirred at room temperature for 6 hours before the mixture was filtered through Arbocel washing the pad thouroughly with ethyl acetate and directly purified by silica gel column chromatography eluting with ethyl acetate to afford the title compound as a colourless oil (1.60 g, 100%).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
8.91 g
Type
reactant
Reaction Step Two
Quantity
345 mg
Type
catalyst
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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